molecular formula C24H24FN7 B2876521 N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946298-05-1

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No. B2876521
CAS RN: 946298-05-1
M. Wt: 429.503
InChI Key: ANAIIUDJVDHNTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine, commonly known as 'DFP-10825', is a novel chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pteridine-based compounds and has shown promising results in various studies related to its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFP-10825 involves its interaction with various receptors in the brain and other tissues. It has been shown to bind to the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the synapse. It also binds to the sigma-1 receptor, which has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the brain, inhibition of cancer cell growth, and modulation of the immune system. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using DFP-10825 in lab experiments is its ability to selectively target specific receptors, making it a useful tool for studying the function of these receptors. However, its complex synthesis method and high cost may limit its widespread use in research.

Future Directions

There are several future directions for the research of DFP-10825. One of the areas of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. It may also have potential as a novel chemotherapeutic agent for the treatment of various types of cancer. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of DFP-10825 involves a multi-step process that includes the reaction of 2,5-dimethylphenylamine with 4-fluorobenzaldehyde to form an intermediate product. This intermediate product is then reacted with piperazine in the presence of a catalyst to yield the final product, DFP-10825. The synthesis of this compound is challenging and requires expertise in organic chemistry.

Scientific Research Applications

DFP-10825 has shown potential in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to have a significant effect on the dopamine and norepinephrine systems, which are involved in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In cancer research, DFP-10825 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7/c1-16-3-4-17(2)20(15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-7-5-18(25)6-8-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAIIUDJVDHNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

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